2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde
Overview
Description
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its naphthalene moiety, which is fused to the pyrrole ring, and its aldehyde functional group at the 3-position. The presence of the naphthalene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with an amine. For this compound, the starting materials typically include a naphthalene derivative and a diketone such as hexane-2,5-dione. The reaction is often catalyzed by Lewis acids like Bi(NO3)3·5H2O, Sc(OTf)3, or SnCl2·2H2O, and can be carried out under solvent-free conditions or in the presence of a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as the use of eco-friendly catalysts like onion extract, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the naphthalene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a phenyl group instead of a naphthalene ring.
2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
Uniqueness
The presence of the naphthalene ring in 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde imparts unique electronic and steric properties, making it distinct from other pyrrole derivatives. This structural feature enhances its potential for π-π stacking interactions and increases its rigidity, which can be advantageous in certain applications, such as in the design of organic electronic materials .
Properties
IUPAC Name |
2,5-dimethyl-1-naphthalen-1-ylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-10-15(11-19)13(2)18(12)17-9-5-7-14-6-3-4-8-16(14)17/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGOFDVIDSZQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363464 | |
Record name | 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347332-11-0 | |
Record name | 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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